![molecular formula C18H20FN5O B5594828 N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)
N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical compound belongs to a class of molecules that often feature in the study of synthetic cannabinoids, bioisosteric replacements, and pharmacologically active agents. The presence of pyrazole rings indicates its significance in creating bioactive compounds that can interact with various biological targets.
Synthesis Analysis
The synthesis of related compounds often involves strategic functionalization of the pyrazole core, indicating bioisosteric replacements of common pharmacophore elements like indazole rings. Such strategies aim to explore the pharmacological potentials of new compounds. An example includes the synthesis and characterization of compounds where different synthetic routes support the identification and differentiation of isomers, which is crucial for confirming the structure of newly synthesized 'research chemicals' (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by the presence of pyrazole and fluorophenyl groups. Structural analyses, such as X-ray crystallography, have been pivotal in elucidating the geometric parameters, confirming the envelope conformation of the pyrazoline ring, and the coplanarity or perpendicular orientation of substituted phenyl groups to the core structure (Köysal et al., 2005).
Chemical Reactions and Properties
Research on these compounds often reveals a range of chemical reactions, including nucleophilic substitutions and cyclizations that are pivotal in synthesizing new derivatives with potential bioactivity. The exploration of these reactions contributes to the development of novel compounds with specific properties, such as those designed for positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
Physical properties like crystal structure and thermal stability are crucial for understanding the behavior of these compounds under different conditions. Single crystal X-ray diffraction studies offer insights into the molecular conformation, intermolecular interactions, and overall stability of the compounds. For instance, studies have shown that these compounds can exhibit varied conformational structures and stability profiles, which are essential for their application in material science and pharmaceuticals (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Insights
Structural Analysis of N-substituted Pyrazoline Derivatives : Köysal et al. (2005) conducted a study on the structures of N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide and a related compound, revealing their geometric parameters and intramolecular interactions. This research provides foundational insights into the molecular conformation of related pyrazoline derivatives, which could be useful in understanding the chemical behavior of N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (Köysal, Işık, Sahin, & Palaska, 2005).
In Vitro Metabolism and Thermal Stability : Franz et al. (2017) explored the in vitro metabolism of a pyrazole-containing synthetic cannabinoid, which shares structural similarities with the chemical of interest. The study highlights the metabolic pathways and thermal stability, providing a perspective on the pharmacokinetic behavior of similar compounds (Franz, Angerer, Brandt, McLaughlin, Kavanagh, Moosmann, & Auwärter, 2017).
Potential Biological Activities
Antimicrobial and Anticancer Properties : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. Although not directly related to the specific compound , this research demonstrates the potential biological applications of pyrazole derivatives in treating diseases and managing inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antipsychotic Potential : Wise et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their antipsychotic-like properties in behavioral animal tests. The study provides an example of how modifications to the pyrazole structure can lead to significant pharmacological activities, suggesting a potential avenue for the development of new therapeutic agents based on the pyrazole core (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Wirkmechanismus
The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-3-23(11-13-10-20-24(4-2)12-13)18(25)17-9-16(21-22-17)14-5-7-15(19)8-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEANWOIPYBRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(CC)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

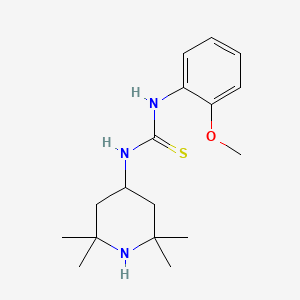
![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)
![5-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5594756.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)
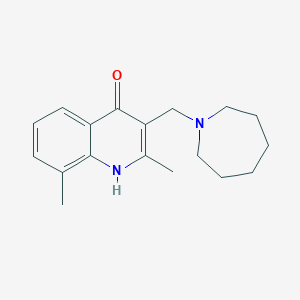
![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)
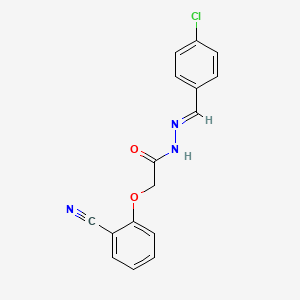
![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)
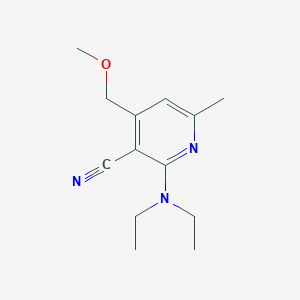
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)
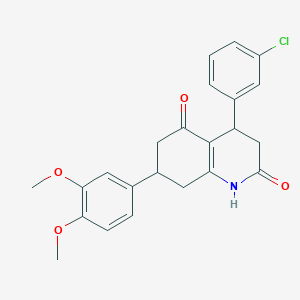
![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)
![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)